2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide
Overview
Description
2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide, also known as 2-BMP, is an organic compound that is widely used in scientific research. It is a brominated derivative of piperidine and is used as a reagent to synthesize other compounds. As a reagent, it can be used to form amides, ketones, and other compounds. In addition, it can be used to catalyze the formation of imines, and is also used in organic synthesis and biochemistry.
Mechanism Of Action
2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide is used as a reagent in the synthesis of various compounds. It works by forming a palladium-catalyzed cross-coupling reaction with the 1-bromopropane, resulting in the formation of 2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide. The reaction is highly selective and can be used to synthesize a variety of compounds.
Biochemical And Physiological Effects
2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide has not been tested for its biochemical and physiological effects. Therefore, it is not known if it has any significant effects on the body.
Advantages And Limitations For Lab Experiments
2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide is a useful reagent for organic synthesis and biochemistry. It is highly selective and can be used to synthesize a variety of compounds. However, it is important to note that it is a highly reactive compound and should be handled with care.
Future Directions
In the future, 2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide could be used in the synthesis of more complex molecules, such as peptides and other biomolecules. It could also be used in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to determine its biochemical and physiological effects. Finally, it could be used in the development of new catalysts for organic synthesis.
Scientific Research Applications
2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide is widely used in scientific research, especially in the fields of organic synthesis and biochemistry. It is used as a reagent to synthesize a variety of compounds, such as amides, ketones, and other compounds. It can also be used as a catalyst in the formation of imines. In addition, it is used in the synthesis of peptides and other biomolecules.
properties
IUPAC Name |
2-(bromomethyl)-1-propan-2-ylpiperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c1-8(2)11-6-4-3-5-9(11)7-10;/h8-9H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGMWWQOQRXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide | |
CAS RN |
1803597-14-9 | |
Record name | Piperidine, 2-(bromomethyl)-1-(1-methylethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803597-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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